molecular formula C19H16N4O3S B2921486 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 1010916-12-7

4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2921486
CAS RN: 1010916-12-7
M. Wt: 380.42
InChI Key: TZHJAHHYRULGQH-UHFFFAOYSA-N
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Description

4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid have been explored for their potential as corrosion inhibitors for metals in acidic environments. Quinoxaline derivatives, including those with pyrazole moieties, have shown efficacy in retarding the corrosion rate of mild steel in hydrochloric acid through both experimental and computational studies. These compounds exhibit mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions. The adsorption of these molecules on metal surfaces forms protective films, as evidenced by electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and quantum chemical calculations, suggesting their chemisorptive and physisorptive interactions with the metal surface (Olasunkanmi et al., 2016).

Chemical Synthesis and Reactions

Research on compounds with a similar structure has focused on elucidating novel synthetic pathways and reactions. For example, the synthesis of quinoxaline derivatives through reactions involving isoxazoles and uracils has been documented, highlighting the chemical versatility and potential for generating new molecular structures with diverse biological and industrial applications. These synthetic strategies often involve multistep reactions, including cyclization and substitution, to produce condensed isoxazole or pyrazole derivatives, respectively, showcasing the compounds' utility in organic synthesis (Poomathi et al., 2015).

Potential Industrial and Pharmacological Applications

The synthesis and modification of quinoxaline-based compounds, including pyrazole and thiophene derivatives, have implications for developing new materials with potential industrial applications, such as antioxidants for lubricating greases. These compounds' antioxidant properties could improve the performance and lifespan of lubricating materials by inhibiting oxidation processes. Additionally, the detailed study of these compounds' synthesis, structural characterization, and reactivity provides a foundation for further exploration of their potential pharmacological applications (Hussein et al., 2016).

properties

IUPAC Name

4-oxo-4-(3-quinoxalin-6-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(3-4-19(25)26)23-17(10-15(22-23)13-5-8-27-11-13)12-1-2-14-16(9-12)21-7-6-20-14/h1-2,5-9,11,17H,3-4,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJAHHYRULGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CSC=C2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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